

Introduction: The Structural Significance of a Versatile γ -Lactam

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Compound of Interest

Compound Name: 3-Hydroxy-4,4-dimethylpyrrolidin-2-one

Cat. No.: B1290743

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3-Hydroxy-4,4-dimethylpyrrolidin-2-one (CAS No. 70006-38-1) is a substituted γ -lactam, a structural motif of profound importance in medicinal chemistry and natural product synthesis.^[1] The γ -lactam core is a privileged scaffold found in a wide array of pharmaceutically active compounds, including anticonvulsants like levetiracetam and immunomodulatory drugs such as lenalidomide.^[2] The presence of a hydroxyl group and a quaternary gem-dimethyl center on the pyrrolidinone ring makes this specific molecule a valuable chiral building block for creating more complex chemical entities.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **3-Hydroxy-4,4-dimethylpyrrolidin-2-one**. As a senior application scientist, the focus here is not merely on the data itself, but on the underlying principles and the rationale behind the experimental choices that lead to confident structural elucidation. We will explore how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a complete and verifiable structural picture.

Molecular Structure and Expected Spectroscopic Signatures

Before delving into the specific techniques, a preliminary analysis of the molecule's structure ($C_6H_{11}NO_2$) provides a predictive framework for its spectroscopic output.

- **γ-Lactam Ring:** A five-membered ring containing an amide functional group. This will produce characteristic signals, notably a carbonyl (C=O) stretch in the IR spectrum and distinct chemical shifts in the ^{13}C NMR spectrum.
- **Hydroxyl Group (-OH):** This group will show a characteristic broad absorption in the IR spectrum and will have a proton signal in the ^1H NMR spectrum that is typically exchangeable with D_2O .
- **Gem-Dimethyl Group (-C(CH₃)₂):** The two methyl groups at the C4 position are chemically equivalent. This will result in a single, strong signal in the ^1H NMR spectrum (integrating to 6 protons) and a corresponding signal in the ^{13}C NMR spectrum.
- **Chiral Center (C3):** The carbon bearing the hydroxyl group is a stereocenter, which can influence the magnetic environment of adjacent protons.
- **Methylene and Methine Protons:** The CH₂ group at C5 and the CH proton at C3 will exhibit specific chemical shifts and coupling patterns in the ^1H NMR spectrum, providing crucial connectivity information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule of this complexity, both 1D (^1H , ^{13}C) and 2D (e.g., COSY, HSQC) experiments are often employed for unambiguous assignment.

Proton (^1H) NMR Spectroscopy

Causality in Experimental Choice: A standard ^1H NMR experiment is the first step in structural analysis. The choice of solvent is critical; deuterated chloroform (CDCl_3) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, for molecules with exchangeable protons like alcohols and amides, a solvent like DMSO-d_6 can be superior as it slows down the exchange rate, allowing for the observation of N-H and O-H protons and their couplings.

Predicted ^1H NMR Spectrum (500 MHz, DMSO-d_6):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.5 - 7.8	Singlet, broad	1H	NH	Amide protons in DMSO typically appear downfield and are often broad.
~5.0 - 5.2	Doublet	1H	OH	The hydroxyl proton signal's position is concentration-dependent. It will appear as a doublet due to coupling with the C3-H.
~3.8 - 3.9	Doublet	1H	C3-H	This methine proton is deshielded by the adjacent hydroxyl group and the carbonyl group, shifting it downfield. It is coupled to the OH proton.
~3.0 - 3.2	Singlet	2H	C5-H ₂	These methylene protons are adjacent to the amide nitrogen, causing a downfield shift. They appear as a singlet as there are no adjacent

protons to couple with.

~1.05

Singlet

6H

C4-(CH₃)₂

The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a single, un-split signal.

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality in Experimental Choice: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. To differentiate between CH₃, CH₂, CH, and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.

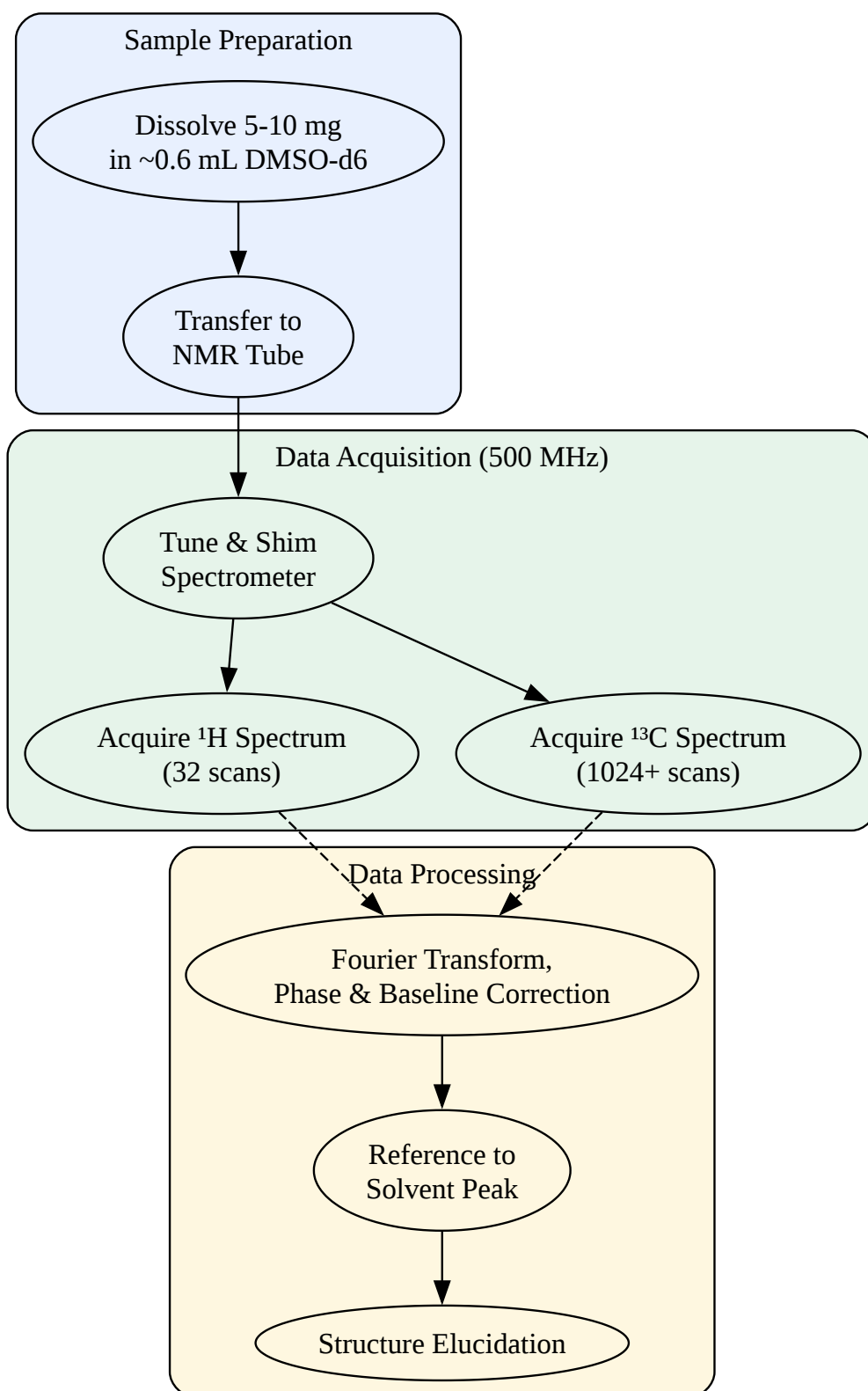
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~175 - 178	Quaternary	C=O (C2)	Amide carbonyl carbons are highly deshielded and appear significantly downfield.
~68 - 72	CH	C3-OH	The carbon atom bonded to the electronegative oxygen atom of the hydroxyl group is shifted downfield.
~48 - 52	CH ₂	C5	This methylene carbon is adjacent to the nitrogen atom, resulting in a moderate downfield shift. [3]
~40 - 44	Quaternary	C4	The quaternary carbon atom of the gem-dimethyl group.
~22 - 26	CH ₃	C4-(CH ₃) ₂	The equivalent methyl carbons appear in the typical aliphatic region.

NMR Experimental Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Hydroxy-4,4-dimethylpyrrolidin-2-one** in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 or 500 MHz NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

- ^1H NMR Acquisition: Acquire data using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled spectrum. A spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).



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Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality in Experimental Choice: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets as it requires minimal sample preparation and is non-destructive. The vibrations (stretching and bending) of specific bonds absorb IR radiation at characteristic frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Hydroxyl (-OH)
3300 - 3100	Medium	N-H Stretch	Amide (-NH)
2980 - 2850	Medium	C-H Stretch	Aliphatic (CH ₃ , CH ₂)
1680 - 1650	Strong	C=O Stretch	γ-Lactam Amide

Self-Validating Protocol for ATR-IR:

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount (1-2 mg) of the solid **3-Hydroxy-4,4-dimethylpyrrolidin-2-one** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- **Data Acquisition:** Scan the sample over the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.

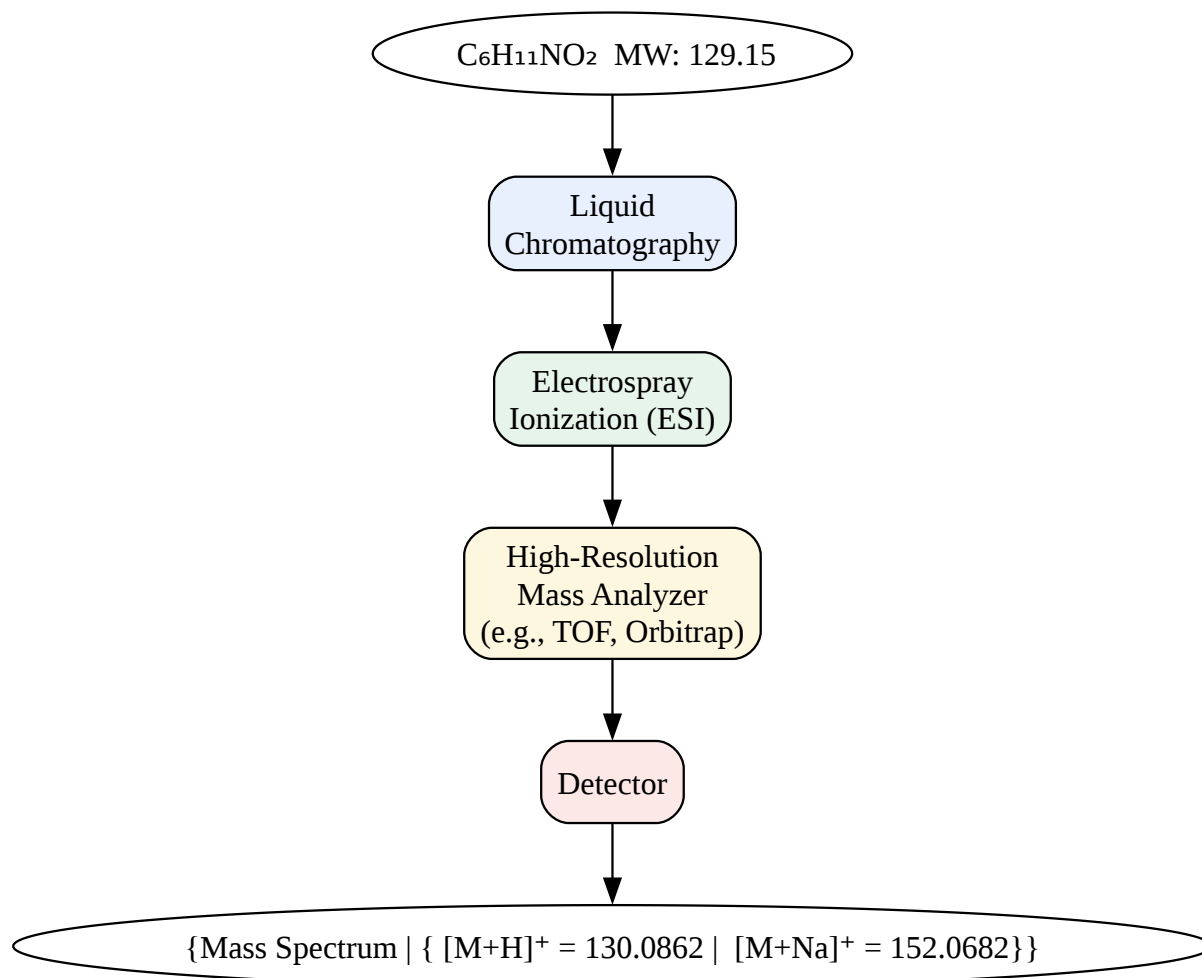
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Causality in Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the definitive method for determining a compound's exact molecular weight and, by extension, its molecular formula. ESI is chosen because it minimizes fragmentation, allowing for clear observation of the molecular ion.

Predicted Mass Spectrum (ESI-HRMS):

- Molecular Formula: $C_6H_{11}NO_2$
- Exact Mass: 129.07898
- Primary Ion (Positive Mode): $[M+H]^+ = 130.0862$ Da. This protonated molecular ion is expected to be the base peak.
- Other Potential Adducts: $[M+Na]^+ = 152.0682$ Da. Sodium adducts are commonly observed in ESI-MS.
- Fragmentation: While ESI is soft, some fragmentation can occur. A likely fragmentation would be the loss of water (H_2O) from the protonated molecular ion, resulting in a peak at $m/z = 112.0757$.



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Caption: Workflow for obtaining a High-Resolution Mass Spectrum via LC-MS.

Protocol for LC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of the compound ($\sim 10 \mu\text{g/mL}$) in a suitable solvent system, such as a mixture of methanol and water.
- Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system. This step purifies the sample online before it enters the mass

spectrometer, which is crucial for analyzing non-pure samples. A simple isocratic flow on a C18 column is often sufficient for a pure standard.

- **Ionization:** The eluent from the LC flows into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
- **Mass Analysis:** The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Data Interpretation:** The resulting spectrum is analyzed to identify the peak corresponding to the exact mass of the protonated molecule, confirming the molecular formula.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from multiple methods.

- MS confirms the molecular formula ($C_6H_{11}NO_2$).
- IR confirms the presence of key functional groups: an alcohol (-OH), an amide (-NH), and a carbonyl (C=O).
- ^{13}C NMR confirms the presence of 6 unique carbon environments, including one carbonyl, one C-O, one C-N, one quaternary, and two methyl carbons (appearing as one signal).
- 1H NMR provides the final and most detailed piece of the puzzle, showing the connectivity and spatial relationships of the protons, confirming the arrangement of the atoms as **3-Hydroxy-4,4-dimethylpyrrolidin-2-one**.

By following these self-validating protocols and integrating the multi-faceted data, researchers can achieve an authoritative and trustworthy characterization of **3-Hydroxy-4,4-dimethylpyrrolidin-2-one**, ensuring the integrity of their subsequent research and development activities.

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